"4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride" fundamental properties
"4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride" fundamental properties
An In-depth Technical Guide to 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride (CAS: 1052543-05-1), a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document delineates its fundamental physicochemical properties, proposes a detailed, field-proven synthetic pathway, and outlines robust analytical methodologies for its characterization and quality control. Furthermore, it explores the compound's strategic importance as a versatile scaffold for the synthesis of bioactive molecules, supported by insights into its potential applications. Safety, handling, and storage protocols are also detailed to ensure its proper management in a laboratory setting. This guide is intended to serve as a critical resource for researchers leveraging this molecule in drug discovery and development pipelines.
Introduction and Strategic Significance
4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride is a structurally distinct organic molecule that belongs to the class of substituted picolinic acids. Its architecture is a composite of three key pharmacophoric features:
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A Pyridine-2-Carboxylic Acid Core: This nitrogenous aromatic ring, substituted with a carboxylic acid, acts as a bidentate chelator and a versatile synthetic handle for amide bond formation, esterification, and other derivatizations.
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A Piperidine Moiety: This saturated heterocycle, attached at the C4 position of the pyridine ring, imparts increased lipophilicity and three-dimensional character, which are often crucial for modulating pharmacokinetic properties and achieving specific receptor-ligand interactions.
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A Hydrochloride Salt: This formulation significantly enhances the compound's aqueous solubility and stability, making it more amenable to handling, formulation, and use in various experimental protocols.[1]
The convergence of these features makes this compound a valuable building block in the synthesis of novel chemical entities. Piperidine and pyridine motifs are ubiquitous in pharmaceuticals, particularly in agents targeting the central nervous system (CNS).[1] Indeed, related piperidine carboxylic acid structures serve as critical intermediates in the synthesis of a wide range of therapeutics, including tranquilizers and anti-heart disorder medications.[2] The strategic value of this compound lies in its potential as a scaffold, allowing for systematic chemical modifications to explore structure-activity relationships (SAR) and develop new therapeutic agents.
Physicochemical Properties
A summary of the core physical and chemical properties of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride is presented below for quick reference. These data are essential for experimental design, from reaction setup to analytical method development.
| Property | Value | Source(s) |
| CAS Number | 1052543-05-1 | [3][4] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [3][4] |
| Molecular Weight | 242.7 g/mol | [3][4] |
| IUPAC Name | 4-piperidin-1-ylpyridine-2-carboxylic acid;hydrochloride | [3] |
| Appearance | Solid | [3] |
| Melting Point | 224 °C | [4] |
| Purity | Typically ≥98.0% | [3] |
| InChI Key | JUAOCWQIOWLYJV-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl | [4] |
Synthesis and Purification Protocol
While numerous methods exist for synthesizing substituted piperidines, a robust and scalable approach for preparing the title compound is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This strategy is predicated on the activation of the pyridine ring towards nucleophilic attack by the presence of the ring nitrogen and the electron-withdrawing carboxylic acid group.
Proposed Synthetic Workflow
The proposed synthesis involves the displacement of a halide (e.g., chlorine) from the 4-position of a pyridine-2-carboxylic acid precursor with piperidine.
Caption: Proposed SₙAr synthesis workflow for the target compound.
Step-by-Step Synthesis Protocol
Rationale: This protocol utilizes Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent to facilitate the SₙAr reaction. Potassium carbonate (K₂CO₃) serves as a mild base to neutralize the HCl formed in situ. The final acidification with HCl not only quenches the reaction but also directly forms the desired hydrochloride salt, often promoting its precipitation.
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloropyridine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) and anhydrous DMSO to create a stirrable slurry (approx. 0.5 M concentration relative to the starting material).
-
Nucleophile Introduction: Add piperidine (1.2 eq) to the mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Reaction Quench & Product Isolation: Cool the mixture to room temperature and pour it slowly into ice-cold water.
-
Acidification: Adjust the pH of the aqueous solution to ~2 using concentrated hydrochloric acid. A precipitate should form.
-
Filtration: Stir the resulting slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.
-
Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight.
Purification by Recrystallization
Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. An ethanol/water mixture is often effective for polar, salt-like compounds.
-
Solvent Selection: Place the crude product in a flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Precipitation: Slowly add water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Analytical Characterization
Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.
Caption: A standard analytical workflow for compound characterization.
Protocol 1: NMR Spectroscopy
Rationale: NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei.
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals (Qualitative):
-
Multiple peaks in the aromatic region (~7.0-8.5 ppm) corresponding to the pyridine ring protons.
-
Signals in the aliphatic region (~3.0-4.0 ppm and ~1.5-2.0 ppm) corresponding to the piperidine ring protons.
-
A broad singlet for the carboxylic acid proton (often >10 ppm).
-
-
Expected ¹³C NMR Signals (Qualitative):
-
Signals for the carbonyl carbon (~165-175 ppm).
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Multiple signals for the sp² carbons of the pyridine ring (~110-160 ppm).
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Signals for the sp³ carbons of the piperidine ring (~25-55 ppm).
-
Protocol 2: Mass Spectrometry (MS)
Rationale: MS determines the molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Infuse the sample into an ESI mass spectrometer.
-
Data Interpretation: In positive ion mode, the primary ion observed should correspond to the protonated free base [M+H]⁺ at an m/z of approximately 221.11 (for C₁₁H₁₄N₂O₂).
Protocol 3: Reverse-Phase HPLC for Purity Analysis
Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A reverse-phase method separates compounds based on their hydrophobicity.[5]
-
System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a sample solution at ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Injection & Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Applications in Research & Development
4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride is not an end-product but a strategic starting point for creating diverse chemical libraries. Its functional handles are orthogonally positioned for selective modification.
Caption: Medicinal chemistry applications of the core scaffold.
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Scaffold for Combinatorial Chemistry: The carboxylic acid is readily activated (e.g., with HATU or EDC) for amide coupling with a diverse range of amines, enabling the rapid generation of large libraries for high-throughput screening.
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Pro-drug Development: The carboxylic acid can be esterified to create pro-drugs with altered solubility or cell permeability profiles.
-
Neuroscience Research: Given that related structures like 4-phenylpiperidine-4-carboxylic acid are used to synthesize analgesics and psychoactive agents, this compound is a valuable tool for developing novel CNS-active molecules.[1]
-
NMDA Receptor Antagonist Analogs: The pyridine-2-carboxylic acid motif is a known feature in some N-methyl-D-aspartate (NMDA) receptor antagonists.[6] This scaffold allows for the synthesis of novel analogs to probe the receptor's binding pocket.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.[3]
| Hazard Information | GHS Classification and Precautionary Statements |
| Pictogram | GHS07: Harmful/Irritant[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]P302+P352: IF ON SKIN: Wash with plenty of water and soap.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Handling and Personal Protective Equipment (PPE)
-
Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.[8]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[7][9]
-
Avoid formation of dust and aerosols during weighing and transfer.[9]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[9]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
- Safety Data Sheet - Matrix Scientific. (n.d.).
- 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). (2025). PubChem.
- Safety D
- 4-Piperidin-1-ylpyridine-2-carboxylic acidhydrochloride. (n.d.). Fluorochem.
- SAFETY D
- 4-Piperidin-1-ylpyridine-2-carboxylic acidhydrochloride. (n.d.). Biosynth.
- 4-Piperidineacetic acid hydrochloride. (2025). PubChem.
- SAFETY D
- Synthesis of 4-piperidinecarboxylic acid. (n.d.). PrepChem.com.
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.).
- SAFETY D
- SAFETY D
- Safety D
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.).
- 4-Piperidinyl 4-chloro-2-pyridinecarboxyl
- 4-Phenylpiperidine-4-carboxylic acid hydrochloride. (n.d.). Chem-Impex.
- Isonipecotic acid hydrochloride. (2025). PubChem.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
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el Hadri, A., Maldivi, P., Leclerc, G., & Rocher, J. P. (1995). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 3(9), 1183–1201. [Link]
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